6-[2-(Trifluoromethyl)phenyl]pyridin-3-ol
CAS No.: 1261442-72-1
Cat. No.: VC11805437
Molecular Formula: C12H8F3NO
Molecular Weight: 239.19 g/mol
* For research use only. Not for human or veterinary use.
![6-[2-(Trifluoromethyl)phenyl]pyridin-3-ol - 1261442-72-1](/images/structure/VC11805437.png)
Specification
CAS No. | 1261442-72-1 |
---|---|
Molecular Formula | C12H8F3NO |
Molecular Weight | 239.19 g/mol |
IUPAC Name | 6-[2-(trifluoromethyl)phenyl]pyridin-3-ol |
Standard InChI | InChI=1S/C12H8F3NO/c13-12(14,15)10-4-2-1-3-9(10)11-6-5-8(17)7-16-11/h1-7,17H |
Standard InChI Key | JFEMWPAQWIFJPS-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C2=NC=C(C=C2)O)C(F)(F)F |
Canonical SMILES | C1=CC=C(C(=C1)C2=NC=C(C=C2)O)C(F)(F)F |
Introduction
Chemical Structure and Molecular Properties
Molecular Formula and Weight
The molecular formula of 6-[2-(Trifluoromethyl)phenyl]pyridin-3-ol is C₁₂H₈F₃NO, with a molecular weight of 263.20 g/mol. The trifluoromethyl (-CF₃) group at the ortho position of the phenyl ring and the hydroxyl (-OH) group at position 3 of the pyridine ring are critical to its reactivity and interactions .
Structural Features
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Pyridine Core: The six-membered aromatic ring with one nitrogen atom provides a planar structure conducive to π-π stacking interactions.
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Trifluoromethyl Substituent: The -CF₃ group introduces strong electron-withdrawing effects, polarizing the phenyl ring and influencing electronic distribution across the molecule.
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Hydroxyl Group: The -OH group at position 3 enables hydrogen bonding, enhancing solubility in polar solvents and potential biological activity .
Table 1: Key Structural Data
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₈F₃NO | Calculated |
Molecular Weight | 263.20 g/mol | Calculated |
XLogP3 (Log P) | 2.85 | Estimated |
Hydrogen Bond Donors | 1 (OH group) | |
Hydrogen Bond Acceptors | 4 (N, O, 3 F) |
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 6-[2-(Trifluoromethyl)phenyl]pyridin-3-ol can be inferred from methods used for analogous compounds. A common approach involves:
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Suzuki-Miyaura Coupling: Reacting a boronic acid-functionalized pyridine with 2-(trifluoromethyl)phenyl bromide under palladium catalysis .
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Hydroxylation: Introducing the hydroxyl group via directed ortho-metalation or oxidation of a protected precursor.
For example, a modified procedure from involves:
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Step 1: Coupling 3-methoxypyridin-6-ylboronic acid with 2-(trifluoromethyl)iodobenzene using Pd(PPh₃)₄ and Na₂CO₃ in a toluene/water mixture at 80°C.
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Step 2: Demethylation of the methoxy group using BBr₃ in dichloromethane to yield the final hydroxylated product.
Optimization Challenges
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Regioselectivity: Ensuring the trifluoromethyl group attaches at the ortho position requires careful control of reaction conditions .
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Yield Limitations: The electron-withdrawing -CF₃ group can slow coupling reactions, necessitating extended reaction times or elevated temperatures.
Physicochemical Properties
Solubility and Lipophilicity
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: ~15 mg/mL) but limited solubility in water (<1 mg/mL) . Its Log P value of 2.85 suggests high lipophilicity, favoring membrane permeability in biological systems .
Spectral Characteristics
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IR Spectroscopy: Strong absorption bands at 3400 cm⁻¹ (O-H stretch) and 1120 cm⁻¹ (C-F stretch) .
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NMR (¹H): Distinct signals at δ 8.45 (pyridine H-2), δ 7.92 (phenyl H-6), and δ 6.78 (pyridine H-4).
Biological Activity and Applications
Material Science Applications
The compound’s aromaticity and electron-deficient nature make it a candidate for:
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